molecular formula C9H10N2OS B1402052 5-(Thiazolidin-3-yl)nicotinaldehyde CAS No. 1713160-16-7

5-(Thiazolidin-3-yl)nicotinaldehyde

Cat. No. B1402052
M. Wt: 194.26 g/mol
InChI Key: WPMJIWOWGKLSMJ-UHFFFAOYSA-N
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Description

5-(Thiazolidin-3-yl)nicotinaldehyde is a fascinating heterocyclic compound. Its structure combines a thiazolidine ring (a five-membered ring containing sulfur and nitrogen) with a nicotinaldehyde moiety. The presence of sulfur in the thiazolidine ring contributes to its pharmacological properties, making it an intriguing scaffold for drug design and exploration .


Synthesis Analysis

  • Nano-Catalysis and Green Chemistry : Green synthesis methods, which emphasize sustainability and environmental friendliness, have been explored for thiazolidine synthesis .

properties

IUPAC Name

5-(1,3-thiazolidin-3-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-8-3-9(5-10-4-8)11-1-2-13-7-11/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMJIWOWGKLSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiazolidin-3-yl)nicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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